molecular formula C17H19NO3S2 B1225417 N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide

N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide

Cat. No. B1225417
M. Wt: 349.5 g/mol
InChI Key: YEUVBWOZBPFBGW-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide is a member of 1-benzothiophenes.

Scientific Research Applications

Antiarrhythmic Activity

N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide's structure is related to compounds exhibiting antiarrhythmic activity. Benzamides with heterocyclic amide side chains, similar in structure, have shown potential in oral antiarrhythmic activity in mice, with variations in the heterocyclic ring affecting their efficacy (Banitt et al., 1977).

Organic Field-Effect Transistor Applications

Compounds with thienoacene structures, which are closely related to N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide, have been utilized in organic field-effect transistors. These compounds have shown promising applications due to their electronic properties (Yamamoto et al., 2012).

Synthesis and Characterization in Organic Chemistry

The compound is also relevant in the synthesis and characterization of organic compounds. For example, studies on thieno[2,3-b][1]benzothiophen have explored substitution reactions, which could be applicable to the synthesis of N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide (Chapman et al., 1971).

Deoxofluorination Reagents

Related compounds, such as Bis(2-methoxyethyl)aminosulfur trifluoride, are used in the transformation of various functional groups, like carboxylic acids to their trifluoromethyl derivatives. These reactions could be relevant to the manipulation of N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide (Lal et al., 1999).

Synthesis of Thienopyrimidine Derivatives

Thieno[2,3-b][1]benzothiophen structures have been used in the synthesis of thienopyrimidine derivatives, indicating the potential of N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide in similar synthetic pathways (Khodairy & Abdel-ghany, 2000).

Synthesis of Pyrazole Derivatives

Its structural components have been explored in the synthesis of pyrazole derivatives, which could relate to the manipulation of N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide for similar applications (Chippendale et al., 1973).

properties

Product Name

N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide

Molecular Formula

C17H19NO3S2

Molecular Weight

349.5 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)thieno[3,2-b][1]benzothiole-2-carboxamide

InChI

InChI=1S/C17H19NO3S2/c1-20-9-7-18(8-10-21-2)17(19)15-11-14-16(23-15)12-5-3-4-6-13(12)22-14/h3-6,11H,7-10H2,1-2H3

InChI Key

YEUVBWOZBPFBGW-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C(=O)C1=CC2=C(S1)C3=CC=CC=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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